L-Ornithinoalanine
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Overview
Description
DL-Ornithino-L-alanine is an alpha-amino acid.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Optimization and Characterization : L-Ornithinoalanine (OAL) is synthesized for studying its toxicological and nutritional consequences in food, especially under thermal and alkaline conditions. A method using nuclear magnetic resonance for diastereomeric characterization of OAL has been developed (Boschin, Scaglioni, & Arnoldi, 1999).
Agricultural Applications
- Drought Tolerance in Plants : OAL, as a foliar application, can alleviate harmful effects caused by drought stress in sugar beet plants, improving growth parameters and biochemical characteristics under stressful conditions (Hussein, Mekki, El-Sadek, & Ebd El Lateef, 2019).
Industrial Applications
- Unhairing Process in Wool Production : In the sheep skins unhairing process, OAL is produced as a result of keratin hydrolysis. It serves as a marker for monitoring changes in wool's keratin during this process (Danalev, Koleva, Ivanova, Vezenkov, & Vassilev, 2008).
Health and Nutrition
- Nutritional Research in Food : OAL is examined for its impact on nutrition and health due to its formation during heat and alkali treatments of food. Its presence in food can influence digestibility and nutritional quality (Friedman, 1999).
Bitterness Suppression in Food
- Bitterness Suppression : OAL has been studied as a bitterness suppressant in food, particularly for quinine, suggesting its potential utility in improving the taste profiles of certain foods (Ogawa et al., 2005).
Human Physiology
- Impact on Autonomic Nerves and Body Weight : Research indicates that ingestion of L-ornithine, a related compound, can activate sympathetic nerve activity to adipose tissues and reduce body weight and food intake in rats (Konishi et al., 2015).
Microbiology
- Role in Microbial Metabolism : L-ornithine, closely related to OAL, is significant in microbial metabolic processes, as seen in studies involving Corynebacterium glutamicum for L-ornithine production (Kim, Lee, & Lee, 2015).
properties
CAS RN |
25693-39-4 |
---|---|
Product Name |
L-Ornithinoalanine |
Molecular Formula |
C8H17N3O4 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(2-amino-2-carboxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H17N3O4/c9-5(7(12)13)2-1-3-11-4-6(10)8(14)15/h5-6,11H,1-4,9-10H2,(H,12,13)(H,14,15)/t5-,6?/m0/s1 |
InChI Key |
BKYZUPUACXSQQT-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CNCC(C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNCC(C(=O)O)N |
melting_point |
190°C |
physical_description |
Solid |
synonyms |
OAL cpd ornithinoalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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